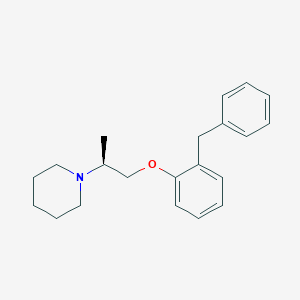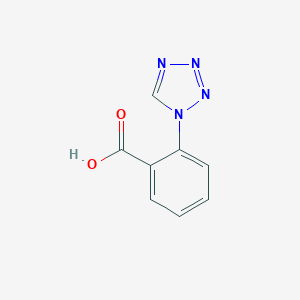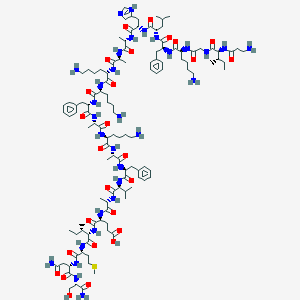
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate, also known as Ro 60-0175, is a synthetic compound that belongs to the class of indole-based drugs. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
作用機序
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 exerts its pharmacological effects by binding to the regulatory domain of PKC, thereby inhibiting its activity. PKC is a key signaling molecule involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 can induce apoptosis in cancer cells, inhibit the growth of tumors, and protect neurons from oxidative stress-induced damage. Additionally, (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has been shown to modulate the release of neurotransmitters, including dopamine and serotonin, and can enhance synaptic plasticity in the brain.
実験室実験の利点と制限
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a reliable tool for studying PKC signaling pathways. Additionally, (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has been shown to be highly selective for PKC, with minimal off-target effects. However, like all compounds, (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175. One potential area of research is the development of (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of novel (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
合成法
The synthesis of (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 involves the reaction of 1H-indole-3-carboxylic acid with methylamine and isobutyl chloroformate. The resulting product is then subjected to chromatographic purification to obtain the pure compound. The synthesis method is well-established and has been reported in several scientific publications.
科学的研究の応用
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has been widely used in scientific research due to its diverse pharmacological properties. It has been shown to act as a potent and selective inhibitor of protein kinase C (PKC) and has been used as a tool to study the role of PKC in various cellular processes. Additionally, (R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate 60-0175 has been shown to possess antitumor and neuroprotective properties, making it a promising candidate for the development of novel cancer and neurodegenerative disease therapies.
特性
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-(methylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRWZNRJBFLXSC-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
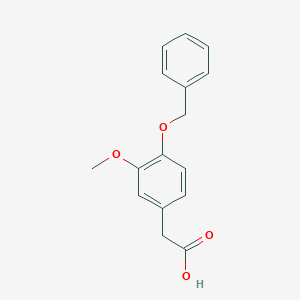
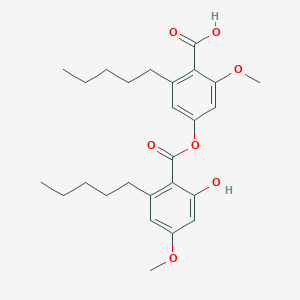
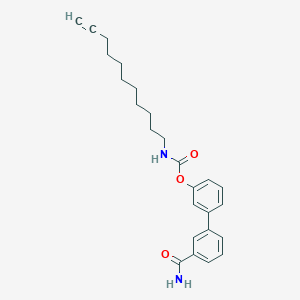
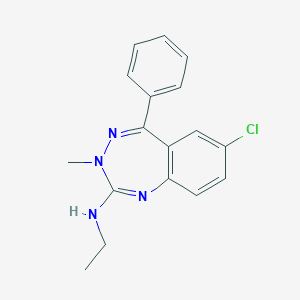
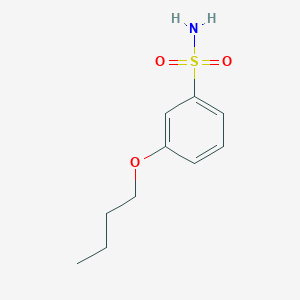
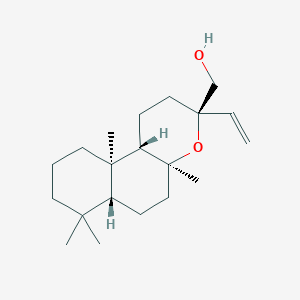
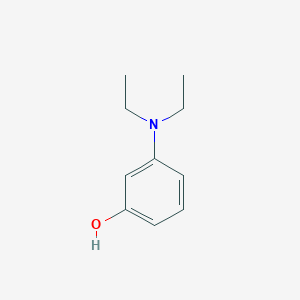

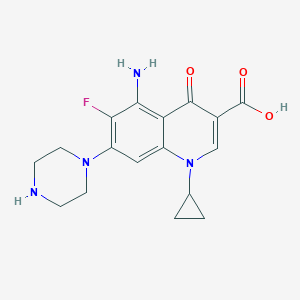
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
